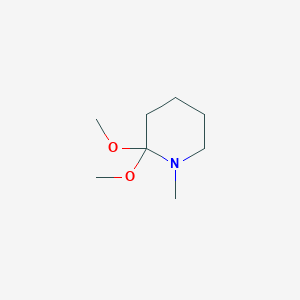

2,2-Dimethoxy-1-methylpiperidine

Description

Contextualization of Piperidine (B6355638) Frameworks in Advanced Chemical Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of natural products and synthetic molecules. soton.ac.ukrsc.org Its prevalence stems from its conformational flexibility and its ability to serve as a key building block in medicinal chemistry and materials science. prepchem.comsigmaaldrich.com The development of efficient and stereoselective methods for the synthesis and functionalization of piperidine derivatives remains an active and important area of contemporary organic synthesis. soton.ac.uk

Significance of N-Methylated Piperidine Derivatives in Heterocyclic Chemistry

The introduction of a methyl group onto the nitrogen atom of the piperidine ring, creating an N-methylated derivative, significantly influences the compound's physical and chemical properties. google.comsigmaaldrich.com This modification can alter basicity, nucleophilicity, and conformational preferences, which in turn can have profound effects on biological activity. google.comsigmaaldrich.com N-methylpiperidine moieties are found in numerous pharmaceuticals and are often introduced to modulate a molecule's interaction with biological targets. sigmaaldrich.comwikipedia.org

Role of Geminal Dimethoxy Functionality in Organic Transformations

A geminal dimethoxy group, where two methoxy (B1213986) groups are attached to the same carbon atom, is a versatile functional group in organic synthesis. researchgate.net It serves as a protected form of a ketone or an aldehyde, which can be revealed under specific reaction conditions. This functionality allows for a range of chemical transformations at other sites of a molecule without interference from a reactive carbonyl group. researchgate.net The geminal dimethoxy group itself can also participate in various reactions, acting as a precursor to other functional groups.

Overview of Research Trajectories for 2,2-Dimethoxy-1-methylpiperidine and Analogues

An extensive search of scientific literature reveals a notable absence of dedicated research on this compound. While studies on various substituted piperidines, including those with methoxy or N-methyl groups, are abundant, the specific combination of substituents in this compound has not been a focus of reported investigations. Research on analogous structures, such as other dimethoxy-substituted piperidines or different N-alkylated piperidines, is available but does not provide specific data for the target compound. soton.ac.uknih.gov The lack of published work suggests that this particular molecule may not have been synthesized or that its synthesis and properties have not been disclosed in the public domain.

Due to the absence of specific research data for this compound, it is not possible to provide detailed information on its synthesis, characterization, reactivity, or applications as requested in the subsequent sections of the proposed article outline. Further empirical research would be required to elucidate the chemical nature and potential utility of this compound.

Properties

CAS No. |

75256-21-2 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2,2-dimethoxy-1-methylpiperidine |

InChI |

InChI=1S/C8H17NO2/c1-9-7-5-4-6-8(9,10-2)11-3/h4-7H2,1-3H3 |

InChI Key |

PLQAXLMPGXNVGJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1(OC)OC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethoxy 1 Methylpiperidine

Reactivity at the Acetal (B89532) Center (C-2 Position)

Transformations of the Acetal Moiety (e.g., to carbonyls or enol ethers)

The transformation of the acetal moiety in 2,2-Dimethoxy-1-methylpiperidine to other functional groups, such as carbonyls or enol ethers, has not been documented. While the hydrolysis of acetals to carbonyls is a fundamental reaction in organic chemistry, and the formation of enol ethers from related compounds is known, the specific conditions and outcomes for this substrate have not been reported. nih.gov

Reactivity of the Piperidine (B6355638) Ring System

Electrophilic and Nucleophilic Attack on the Piperidine Core

No studies have been published detailing the susceptibility of the this compound core to either electrophilic or nucleophilic attack. The electronic effects of the geminal dimethoxy group at the C-2 position would likely influence the reactivity of the piperidine ring, but without experimental or computational data, any discussion would be purely speculative. General information on the reactivity of N-methylpiperidine and its derivatives exists, but this cannot be directly extrapolated to the specific case of this compound. journalagent.comcdnsciencepub.comacs.org

Selective C-H Bond Activation of Piperidines

The field of C-H bond activation is an active area of research, with some studies focusing on nitrogen-containing heterocycles. mdpi.commdpi.comnih.gov However, there is no literature available that describes the selective C-H bond activation of this compound. Such research would be valuable for the functionalization of the piperidine scaffold but has yet to be undertaken for this specific compound.

Influence of the N-Methyl Group on Reactivity and Conformation

Uncharted Territory: The Chemical Reactivity of this compound Remains Largely Undocumented

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the chemical reactivity, mechanistic investigations, and specific properties of the compound This compound is not available. This suggests that the compound may be a transient intermediate, a synthetic target that has not been extensively studied, or a structure that is not readily synthesized or isolated.

The structure of this compound, featuring a ketal functional group at the 2-position of the piperidine ring, implies a high susceptibility to hydrolysis. Under acidic conditions, it is expected to readily convert to N-methyl-2-piperidone or a related N-methyl-Δ¹-piperidinium species. This inherent instability may be a primary reason for the lack of dedicated research on its specific chemical behavior.

While the provided outline requests an in-depth analysis of its chemical properties, the absence of empirical data prevents a scientifically accurate discussion on the following topics for this compound itself:

Reaction Mechanisms of this compound Transformations:Without known transformations, a discussion of their mechanisms is not possible.

Further research and synthesis of this specific piperidine derivative would be required to generate the data necessary to fulfill the requested article's scope.

Advanced Spectroscopic and Analytical Characterization of 2,2 Dimethoxy 1 Methylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of an organic compound. For 2,2-Dimethoxy-1-methylpiperidine, a combination of 1D and 2D NMR experiments would be required for complete structural elucidation and conformational analysis.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing adjacent protons).

N-Methyl Group: A singlet would be expected for the three protons of the N-CH₃ group.

Methoxy (B1213986) Groups: A singlet corresponding to the six protons of the two equivalent methoxy (O-CH₃) groups at the C2 position would be anticipated.

Piperidine (B6355638) Ring Protons: The protons on the piperidine ring (at positions C3, C4, C5, and C6) would appear as a series of multiplets in the aliphatic region of the spectrum. The specific chemical shifts and coupling constants would be dependent on their axial or equatorial positions within the ring's conformation.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Quaternary Carbon (C2): The C2 carbon, bonded to two methoxy groups, would appear as a characteristic signal, typically shifted downfield due to the electronegative oxygen atoms.

Methoxy Carbons: The two equivalent methoxy group carbons would produce a single signal.

N-Methyl Carbon: A distinct signal for the N-methyl carbon would be present.

Piperidine Ring Carbons: Signals for the C3, C4, C5, and C6 methylene (B1212753) (-CH₂-) carbons would be observed. Their chemical shifts would provide insight into the structure and conformation of the piperidine ring.

A hypothetical data table for the expected NMR shifts is presented below. Note that these are estimated values and would require experimental verification.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-CH₃ | ~2.3 | ~42-47 |

| 2 x O-CH₃ | ~3.2 | ~50-55 |

| C2 | - | ~95-105 |

| C3-H₂ | 1.5 - 1.7 (m) | ~20-25 |

| C4-H₂ | 1.4 - 1.6 (m) | ~24-28 |

| C5-H₂ | 1.4 - 1.6 (m) | ~24-28 |

| C6-H₂ | ~2.4 (m) | ~50-56 |

| (m = multiplet) |

To confirm the assignments from 1D NMR, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, confirming the sequence of methylene groups within the piperidine ring (e.g., correlations between H6-H5, H5-H4, and H4-H3).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon signal based on its attached protons (e.g., linking the C3 protons to the C3 carbon).

The piperidine ring exists in a dynamic equilibrium of chair conformations. Dynamic NMR studies, involving recording spectra at various temperatures, can provide insight into these conformational dynamics. For N-methylpiperidine, the major conformational process is the inversion of the ring and the nitrogen atom. The presence of the bulky gem-dimethoxy group at C2 would significantly influence this equilibrium, potentially favoring a conformation where the N-methyl group is axial to avoid steric interactions. By analyzing changes in the NMR line shapes with temperature, it would be possible to calculate the energy barrier for ring inversion.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and confirmation of the molecular formula. For this compound, the expected molecular formula is C₈H₁₇NO₂. HRMS would be able to confirm this formula by matching the experimentally measured exact mass to the calculated theoretical mass.

| Formula | Calculated Exact Mass |

| C₈H₁₇NO₂ | 159.12593 |

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion undergoes fragmentation, creating a unique pattern of fragment ions. The analysis of these fragments provides a fingerprint for the molecule and confirms its structure.

For this compound, the fragmentation would likely be dominated by several key processes characteristic of amines and ethers:

Alpha-Cleavage: The most characteristic fragmentation for N-alkyl piperidines is the cleavage of the C-C bond adjacent to the nitrogen atom. Loss of a radical from the C6 position would be a major pathway, leading to a stable, resonance-delocalized iminium ion.

Loss of a Methoxy Group: Cleavage of a carbon-oxygen bond could result in the loss of a methoxy radical (•OCH₃, 31 Da) or a molecule of methanol (B129727) (CH₃OH, 32 Da).

Ring Opening and Further Fragmentation: The piperidine ring itself can undergo cleavage to produce smaller fragment ions.

A hypothetical table of major fragments is presented below.

| m/z Value | Possible Fragment Identity / Loss |

| 159 | [M]⁺ (Molecular Ion) |

| 144 | [M - CH₃]⁺ |

| 128 | [M - OCH₃]⁺ |

| 84 | Fragment from alpha-cleavage |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of non-volatile compounds like this compound. A typical HPLC analysis would involve a stationary phase, such as a C18 column, and a mobile phase tailored to the polarity of the compound. The purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Hypothetical HPLC Parameters for Purity Assessment: This table is illustrative and based on general methods for similar compounds.

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA |

| Gradient | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | Dependent on specific conditions |

Chiral HPLC for Enantiomeric Excess Determination and Separation

Given the potential for chirality in derivatives of this compound, chiral HPLC would be essential for separating enantiomers and determining the enantiomeric excess (ee). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of piperidine derivatives. researchgate.netzhangqiaokeyan.com

General Chiral HPLC Conditions for Piperidine Derivatives: This table presents typical conditions for related chiral separations and is not specific to this compound.

| Parameter | Value |

|---|---|

| Column | Chiralpak IA or Chiralcel OD-H nih.gov |

| Mobile Phase | Hexane/Ethanol with additives like diethylamine (B46881) nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV or Circular Dichroism (CD) |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for the analysis of volatile compounds. While this compound itself may have limited volatility, GC could be employed for the analysis of more volatile precursors or degradation products. For direct analysis, a high-temperature column and injector would be necessary. The technique is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. drugsandalcohol.ienih.gov

Illustrative GC Parameters: This table is a general representation and not based on specific analysis of the title compound.

| Parameter | Value |

|---|---|

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Temperature ramp (e.g., 50 to 250 °C) |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key structural features.

The C-O bonds of the dimethoxy group would likely exhibit strong stretching vibrations in the 1200-1000 cm⁻¹ region. The C-N stretching of the N-methylpiperidine moiety would be observed in the 1250-1020 cm⁻¹ range. Additionally, C-H stretching vibrations from the methyl and piperidine ring hydrogens would appear just below 3000 cm⁻¹.

Expected IR Absorption Bands for this compound: This table is based on general functional group frequencies and is a prediction for the title compound.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Aliphatic) | 2950-2850 | Strong |

| C-N Stretch | 1250-1020 | Medium |

Computational and Theoretical Investigations of 2,2 Dimethoxy 1 Methylpiperidine

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the intrinsic properties of molecules. For 2,2-dimethoxy-1-methylpiperidine, these calculations offer a detailed picture of its electronic and structural characteristics.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely used approach in computational chemistry and physics. nih.govresearchgate.net DFT calculations provide valuable information about the electronic stability and reactivity of molecules like piperidine (B6355638) derivatives. researchgate.net

For instance, the stability of a molecule can be inferred from its HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. mdpi.com The chemical potential, which is the negative of the Mulliken electronegativity, indicates the molecule's tendency to donate or accept electrons. A more negative chemical potential points to higher reactivity. mdpi.com Conversely, molecular hardness, a measure of resistance to changes in electron configuration, is associated with greater stability. mdpi.com Softness, the reciprocal of hardness, correlates with higher reactivity. mdpi.com

In studies of related piperidine derivatives, DFT calculations have been employed to understand their molecular geometry and electronic properties. researchgate.net For example, research on 1-amino-2,6-dimethylpiperidine (B1295051) utilized DFT with the B3LYP/6-31+G(d,p) basis set to analyze its molecular structure and bonding features. researchgate.net Such studies often involve natural bond orbital (NBO) analysis to explain charge transfer and delocalization of charge due to intramolecular interactions. researchgate.net

Table 1: Representative DFT-Calculated Properties for Piperidine Derivatives

| Property | Description | Typical Significance |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A larger gap generally indicates higher kinetic stability and lower chemical reactivity. |

| Chemical Potential (μ) | The negative of the Mulliken electronegativity, representing the escaping tendency of electrons. | A more negative value suggests a higher propensity to donate electrons. |

| Hardness (η) | A measure of resistance to deformation or change in electron distribution. | Higher hardness correlates with greater stability. |

| Softness (S) | The reciprocal of hardness, indicating the ease of electron cloud polarization. | Higher softness suggests greater reactivity. |

This table is illustrative and based on general principles of DFT analysis of organic molecules.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. wien2k.atrug.nl DFT methods can be used to calculate the magnetic shielding tensor at a nucleus, which is then related to the chemical shift. wien2k.at These calculations can help assign experimental NMR signals and provide a deeper understanding of the electronic environment of different atoms within a molecule. researchgate.netucl.ac.uk

For piperidine derivatives, 13C NMR chemical shifts are particularly sensitive to the molecular geometry and the nature of substituents. researchgate.netrsc.org The chemical shifts of the ring carbons, especially C-2 and C-6, are influenced by the steric bulk of groups attached to the nitrogen atom. researchgate.net

While specific calculated NMR data for this compound were not found, studies on related compounds like N-alkylpiperidines and their N-oxides demonstrate the utility of these computational approaches. researchgate.net The calculated chemical shifts, when compared with experimental spectra, can confirm structural assignments and provide insights into conformational preferences. researchgate.netrsc.org

Table 2: General Trends in Calculated 13C NMR Chemical Shifts for Substituted Piperidines

| Carbon Position | General Observations from Related Compounds |

| C-2, C-6 (α-carbons) | Highly sensitive to the nature and orientation of N-substituents. Steric compression can cause shielding effects. |

| C-3, C-5 (β-carbons) | Generally less affected by N-substitution compared to α-carbons, but can show shifts due to conformational changes in the ring. |

| C-4 (γ-carbon) | Often shows smaller changes in chemical shift upon N-substitution. |

| N-Methyl Carbon | Its chemical shift is indicative of the electronic environment around the nitrogen atom. |

This table is based on general trends observed in the NMR spectroscopy of piperidine derivatives.

Conformer Analysis and Energy Minimization Studies

Piperidine rings are known to adopt various conformations, with the chair form being the most common. researchgate.netrsc.org Computational methods are essential for exploring the potential energy surface of molecules like this compound to identify stable conformers and determine their relative energies. researchgate.netrsc.org

Energy minimization studies, often performed using DFT or other quantum mechanical methods, help to locate the lowest energy structures. researchgate.net For N-methylpiperidine, for example, conformers arise from the inversion of the tertiary amine group between equatorial and axial positions and from different ring geometries. rsc.org Time-resolved Rydberg fingerprint spectroscopy, combined with DFT-SIC model calculations, has been used to identify chair and twist conformers of N-methylpiperidine in an excited state. rsc.org

For this compound, the presence of two methoxy (B1213986) groups at the C-2 position would significantly influence the conformational landscape. Steric interactions between the methoxy groups, the N-methyl group, and the piperidine ring would play a crucial role in determining the preferred conformation. Conformer analysis would involve rotating the key dihedral angles and calculating the energy of each resulting structure to find the global minimum.

Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, they can be computationally expensive for large systems or long-timescale simulations. Molecular mechanics and dynamics offer a complementary approach to study the conformational behavior and intermolecular interactions of molecules.

Conformational Landscape Exploration of the Piperidine Ring

Molecular mechanics (MM) force fields provide a simplified, classical mechanics-based description of the potential energy of a molecule. nih.govyoutube.com These methods are well-suited for exploring the vast conformational space of flexible molecules like piperidine derivatives. nih.gov By systematically changing the dihedral angles of the ring and side chains, one can map out the conformational landscape and identify low-energy regions. youtube.com

Molecular dynamics (MD) simulations build upon MM force fields to simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule. researchgate.netmdpi.com MD simulations can reveal how the piperidine ring flexes and puckers and how the substituents move relative to each other. researchgate.net For instance, MD simulations have been used to study the conformational stability of various piperidine derivatives in solution. researchgate.netmdpi.com

Prediction of Intermolecular Interactions

Molecular dynamics simulations are also a powerful tool for predicting how a molecule will interact with its environment, such as solvent molecules or other solutes. researchgate.netnih.govrsc.org By simulating this compound in a solvent box (e.g., water), one can analyze the formation of hydrogen bonds and other non-covalent interactions. mdpi.com The solvent-accessible surface area, another parameter derived from MD simulations, can provide information about which parts of the molecule are exposed to the solvent. researchgate.net

Furthermore, the analysis of intermolecular interactions is crucial in understanding the crystal packing of a compound. mdpi.com Two-dimensional fingerprint plots derived from Hirshfeld surface analysis can visually represent and quantify the different types of intermolecular contacts within a crystal structure. mdpi.com Although specific data for this compound is not available, these techniques are generally applicable to understand its solid-state behavior.

Table 3: Common Intermolecular Interactions Investigated by Molecular Simulations

| Interaction Type | Description | Relevance to this compound |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Important for overall packing and interactions in non-polar environments. |

| Dipole-Dipole Interactions | Electrostatic interactions between polar molecules. | The C-O and C-N bonds would create a molecular dipole, leading to these interactions. |

| Hydrogen Bonding | A special type of dipole-dipole interaction between a hydrogen atom in a polar bond and an electronegative atom. | The oxygen and nitrogen atoms could act as hydrogen bond acceptors from solvent molecules like water. |

This table outlines the types of interactions that would be relevant for this compound based on its chemical structure.

Structure-Reactivity Relationships Derived from Theoretical Data

The reactivity of this compound is expected to be significantly influenced by the interplay of several factors, including the conformational preferences of the piperidine ring, the stereoelectronic effects originating from the geminal methoxy groups and the nitrogen lone pair, and the electronic nature of the substituents.

Conformational Analysis and its Impact on Reactivity:

The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain. The N-methyl group will have a significant influence on the conformational equilibrium. Generally, an equatorial orientation of the N-methyl group is favored to reduce steric interactions with the axial hydrogens on the ring.

The two methoxy groups at the C2 position introduce significant steric bulk. The relative orientation of these groups will be dictated by a combination of steric and stereoelectronic effects. One of the key stereoelectronic interactions in such systems is the anomeric effect, where a lone pair on an oxygen atom donates electron density into an adjacent anti-periplanar σ* orbital. In the context of this compound, this would involve the interaction of the nitrogen lone pair with the anti-periplanar C-O σ* orbitals, and the interaction of an oxygen lone pair with the adjacent C-O σ* orbital. These interactions can stabilize specific conformations and influence the bond lengths and angles at the acetal (B89532) center.

Electronic Properties and Reactivity:

The presence of two electron-donating methoxy groups and a nitrogen atom is expected to make the piperidine ring electron-rich. This increased electron density would likely enhance the nucleophilicity of the molecule, particularly at the nitrogen atom.

Theoretical calculations on related systems often utilize parameters such as frontier molecular orbital (HOMO-LUMO) energies and Mulliken charge distributions to predict reactivity. For this compound, the Highest Occupied Molecular Orbital (HOMO) is anticipated to be localized primarily on the nitrogen atom and the oxygen atoms of the methoxy groups, consistent with these being the primary sites for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) would indicate regions susceptible to nucleophilic attack.

The table below presents hypothetical theoretical data for key structural and electronic parameters of this compound, based on what would be expected from computational chemistry studies. It is important to reiterate that this data is illustrative and not derived from actual published research on this specific compound.

| Parameter | Hypothetical Value (Chair Conformation) | Implication for Reactivity |

| Bond Lengths (Å) | ||

| C2-O | ~1.42 | Reflects single bond character with some influence from anomeric effects. |

| C2-N | ~1.47 | Typical C-N single bond length in a piperidine ring. |

| Bond Angles (°) | ||

| O-C2-O | ~109.5 | Tetrahedral geometry at the acetal carbon. |

| C2-N-C6 | ~112 | Typical bond angle for a tertiary amine in a six-membered ring. |

| Mulliken Charges (e) | ||

| N1 | Negative | Indicates a nucleophilic center. |

| C2 | Positive | Indicates an electrophilic center, susceptible to nucleophilic attack. |

| O (methoxy) | Negative | Contributes to the overall electron-rich nature of the molecule. |

| Frontier Molecular Orbitals (eV) | ||

| HOMO Energy | High | Suggests a propensity to donate electrons (act as a nucleophile). |

| LUMO Energy | Low | Indicates susceptibility to accept electrons (react with nucleophiles at electrophilic sites). |

| HOMO-LUMO Gap | Moderate | Provides an indication of the molecule's overall kinetic stability. |

Structure-Reactivity Relationships:

Based on these theoretical considerations, the following structure-reactivity relationships can be proposed for this compound:

Nucleophilic Character: The nitrogen lone pair and the oxygen atoms of the methoxy groups are the primary nucleophilic centers. The accessibility of the nitrogen lone pair for reactions will be influenced by the conformational equilibrium of the ring and the steric hindrance posed by the adjacent gem-dimethoxy groups.

Electrophilic Sites: The acetal carbon (C2) is the most likely site for nucleophilic attack, potentially leading to the cleavage of one of the C-O bonds. This reactivity is common for acetals and ketals, especially under acidic conditions.

Influence of the N-Methyl Group: The N-methyl group, in addition to influencing the ring conformation, also increases the electron-donating ability of the nitrogen atom through an inductive effect, thereby enhancing its nucleophilicity compared to an unsubstituted piperidine.

Role of Stereoelectronic Effects: The anomeric effect involving the nitrogen and oxygen lone pairs will not only influence the ground-state geometry but also the transition states of reactions. For instance, the departure of a methoxy group during a hydrolysis reaction would be facilitated by the stereoelectronic assistance from the nitrogen lone pair.

Synthetic Applications of 2,2 Dimethoxy 1 Methylpiperidine As a Building Block

Utilization as a Versatile Protecting Group for Piperidinyl Alcohols or Amines (Conceptual)

The 2,2-dimethoxy-1-methylpiperidine structure contains a dimethyl acetal (B89532) functional group. Acetals are well-established protecting groups for carbonyl compounds (aldehydes and ketones) due to their stability under neutral or basic conditions and their facile removal under acidic conditions. Conceptually, the 2,2-dimethoxy moiety could serve as a masked form of a ketone at the 2-position of the piperidine (B6355638) ring.

This "protecting group" concept can be viewed from a retrosynthetic perspective. A target molecule containing a 2-oxopiperidine (a lactam) could potentially be synthesized from this compound. The dimethoxy group offers stability during synthetic steps where the C2-carbonyl would be reactive. At a later stage, hydrolysis of the acetal under acidic conditions would unveil the ketone.

Furthermore, the protection of amino groups is a critical aspect of peptide synthesis. While not a direct application for this compound, the principle of using protecting groups is fundamental. For instance, the Fmoc (9-Fluorenylmethyloxycarbonyl) group is widely used to protect α-amino groups and is removed by a mild base, often a piperidine solution. creative-peptides.comresearchgate.netmdpi.com This highlights the importance of strategically chosen protecting groups that can be selectively removed without affecting other parts of the molecule. creative-peptides.comub.edu

Intermediate in the Synthesis of Substituted Piperidine Derivativesresearchgate.netwikipedia.org

The development of novel methods for constructing highly substituted piperidines is a significant focus in organic synthesis due to their prevalence in biologically active compounds. ajchem-a.com this compound serves as a valuable intermediate in creating a variety of substituted piperidine structures.

Precursor to Complex N-Methylpiperidine Structures

Research has demonstrated the utility of related methoxylated piperidines as precursors for complex N-methylated structures. For example, 2-methoxypiperidine-1-carbaldehyde, synthesized via flow electrosynthesis, acts as an intermediate for producing 2-substituted N-(methyl-d)piperidines. nih.gov This intermediate is a precursor to an N-formyliminium ion, which allows for the introduction of carbon nucleophiles at the 2-position of the piperidine ring. nih.gov Following this, an Eschweiler-Clarke reaction can be employed to install the N-methyl group. nih.gov This general strategy highlights how a methoxy (B1213986) group at the 2-position, similar to the dimethoxy group in this compound, can facilitate the synthesis of more elaborate N-methylpiperidine derivatives. The synthesis of various substituted piperidines often involves multi-step sequences, including reactions like ring-closing metathesis and dihydroxylation. researchgate.net

Role in the Synthesis of Dimethoxy-Containing Heterocycles

While direct examples of this compound being used to synthesize other dimethoxy-containing heterocycles are not prevalent in the reviewed literature, its structural motifs are found in significant bioactive molecules. The 5,6-dimethoxy-1-indanone (B192829) moiety, for instance, is a critical component of Donepezil, a well-known acetylcholinesterase inhibitor. researchgate.net The synthesis of Donepezil and its analogues often involves the coupling of a piperidine derivative with a dimethoxy-containing fragment. researchgate.net This underscores the synthetic value of both the piperidine scaffold and dimethoxy functionalities in constructing complex heterocyclic systems with important pharmacological properties.

Scaffold for the Development of New Organic Molecules

The piperidine ring is a common scaffold in drug discovery. kcl.ac.uk Various synthetic strategies are employed to create libraries of substituted piperidines for biological screening. These methods include intermolecular cyclizations, alkene cyclizations, and the hydrogenation of substituted pyridines. nih.govwhiterose.ac.uk

Construction of Analogues of Known Pharmacophores (e.g., Donepezil-related structures)

A significant application of piperidine-based building blocks is in the synthesis of analogues of Donepezil, a drug used for the treatment of Alzheimer's disease. acs.org The goal of synthesizing these analogues is to explore the structure-activity relationship and potentially develop improved therapeutic agents. acs.orgnih.gov

The synthesis of Donepezil analogues often starts with substituted 4-piperidones which are then elaborated. kcl.ac.ukacs.org For example, chirally resolved 2-substituted 1-S-α-phenylethyl-4-piperidones can be converted into aldehyde intermediates. semanticscholar.org These aldehydes then undergo further reactions, such as a Wittig reaction, to build the final structure. acs.org The table below outlines a general synthetic sequence for creating Donepezil analogues from substituted piperidone building blocks.

Table 1: Synthetic Steps for Donepezil Analogues

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Wittig Reaction | Introduction of a methoxymethylene group to a 4-piperidone (B1582916) building block. acs.org |

| 2 | Hydrolysis | Conversion of the methoxymethylene derivative to the corresponding aldehyde intermediate. kcl.ac.uk |

| 3 | Aldol Condensation | Coupling of the piperidine aldehyde with an indanone moiety. nih.gov |

Research has shown that introducing substituents at the 2-position of the piperidine ring of Donepezil can provide valuable insights into how the molecule binds to its target, acetylcholinesterase. acs.org The evaluation of these analogues helps in understanding the sensitivity of the drug's piperidine moiety to stereoselective substitution. kcl.ac.uk

Future Directions and Emerging Research Avenues in 2,2 Dimethoxy 1 Methylpiperidine Chemistry

Development of Green Chemistry Approaches for its Synthesis

The principles of green chemistry, aimed at reducing waste and environmental impact, are increasingly guiding synthetic strategies. ijprt.org For piperidine (B6355638) derivatives, this involves a shift away from hazardous reagents and petroleum-based solvents towards more sustainable alternatives. nih.gov Future research in the synthesis of 2,2-Dimethoxy-1-methylpiperidine is expected to focus on several green approaches:

Bio-renewable Feedstocks: Inspired by methods developed for other piperidines, future syntheses could start from bio-renewable materials. For instance, a new method for producing 2-aminomethylpiperidine utilizes bio-renewable 2,5-bis(aminomethyl)furan, highlighting a pathway that could be adapted. rsc.org

Efficient Catalysis: Green catalysis aims to increase reaction rates with fewer byproducts using sustainable catalysts like biocatalysts, clays, or noble metal complexes. ijprt.org The synthesis of a related compound, 2-aminomethylpiperidine, was optimized using a Pt/γ-Al2O3 catalyst, which showed excellent performance and selectivity. rsc.org Similar heterogeneous catalysts could be developed for the synthesis of this compound, allowing for easy recovery and recycling.

Energy-Efficient Methods: Techniques such as microwave irradiation and sonochemistry can accelerate reactions, often leading to higher yields and cleaner product profiles with reduced energy consumption and waste. ijprt.org

Exploration of Novel Catalytic Methods for Derivatization

The true synthetic power of this compound lies in its potential for derivatization. The two methoxy (B1213986) groups at the C2 position make it an excellent precursor to an N-acyliminium ion, a highly reactive intermediate for forming new carbon-carbon and carbon-heteroatom bonds.

A key area of exploration is the use of Lewis acids to catalyze the substitution of the methoxy groups. Research has shown that a related precursor, 2-methoxylated N-formyl piperidine, can serve as an N-formyliminium ion precursor. soton.ac.uk This allows for the introduction of various carbon-based nucleophiles at the 2-position. soton.ac.uk For example, a Lewis acid-promoted reaction with bis(trimethylsilyl)acetylene (B126346) has been used to synthesize 2-ethynyl-1-(methyl-d)piperidine, demonstrating a powerful C-C bond-forming strategy. soton.ac.uk

Future work will likely expand the range of catalysts and nucleophiles used in these transformations.

| Catalyst Type | Potential Nucleophiles | Resulting Derivative Type | Research Focus |

| Lewis Acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) | Organometallics (Grignard, organolithium), silyl (B83357) enol ethers, indoles, alkynes | 2-Alkyl/Aryl/Alkynyl-piperidines | Optimization of reaction conditions for complex and functionalized nucleophiles. |

| Transition Metal Catalysts (e.g., Palladium, Copper) | Boronic acids, stannanes, amines | 2-Aryl/Heteroaryl/Amino-piperidines | Development of cross-coupling reactions for direct C-C and C-N bond formation. |

| Brønsted Acids | Electron-rich aromatics, thiols | 2-Aryl/Thio-piperidines | Exploring milder conditions for acid-sensitive substrates. |

This catalytic derivatization transforms the stable acetal (B89532) of this compound into a diverse library of 2-substituted piperidines, which are valuable scaffolds in drug discovery.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing reactions in a continuous stream rather than a flask, offers significant advantages in terms of safety, scalability, and control. nih.gov This technology is particularly well-suited for the synthesis and derivatization of this compound and its precursors.

A pivotal development has been the use of flow electrosynthesis to produce a required methoxylated N-formyl piperidine intermediate efficiently and on-demand. soton.ac.uk This process utilizes an undivided microfluidic electrolysis cell, allowing for a readily scalable and safe anodic methoxylation. soton.ac.uk The benefits of integrating such syntheses with flow platforms are numerous:

Enhanced Safety: Many chemical reactions are exothermic or involve hazardous intermediates. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, mitigating the risk of thermal runaways. nih.gov

Improved Efficiency and Scalability: Flow chemistry allows for rapid reaction optimization by easily varying parameters like time, temperature, and stoichiometry. youtube.com Scaling up production is achieved by simply running the system for a longer duration, avoiding the need for re-optimization. youtube.com

Automation and Library Synthesis: Automated flow systems enable the rapid and sequential synthesis of a library of compounds. youtube.com By coupling the N-acyliminium ion generation from this compound with a series of different nucleophiles in an automated flow setup, diverse libraries of 2-substituted piperidines can be generated efficiently for screening in drug discovery programs. youtube.com

Computational Design and Prediction of Novel this compound Analogues

Computational chemistry provides powerful tools for predicting the properties of new molecules and guiding synthetic efforts. For this compound analogues, computational methods can be applied to accelerate the design of compounds with desired characteristics.

Thermochemical and Conformational Analysis: Understanding the stability and conformational behavior of the piperidine ring is crucial. Computational methods like Density Functional Theory (DFT) and ab initio calculations (e.g., G3MP2B3) can be used to determine the standard molar enthalpies of formation for various substituted piperidine isomers. nih.gov This allows chemists to predict the most stable conformations and relative stabilities of novel analogues before undertaking their synthesis.

Structure-Based Drug Design: If analogues are being designed for a specific biological target, computational docking and molecular dynamics simulations are invaluable. These techniques can predict how a designed molecule will bind to a protein's active site. nih.gov For example, in a study on piperidine-based compounds, molecular dynamics simulations revealed the crucial amino acid residues involved in binding to the sigma 1 receptor, providing a roadmap for further optimization. nih.gov

Exploring Chemical Space: The saturation of a flat aromatic ring to a 3D scaffold like piperidine dramatically increases its shape diversity and complexity with only a minor increase in molecular weight. nih.gov Computational tools can analyze and visualize this 3D space, helping chemists design fragment libraries with maximum structural diversity for use in fragment-based drug discovery. nih.gov

| Computational Method | Application for Piperidine Analogues | Key Insights |

| Density Functional Theory (DFT) | Predict thermochemical properties (e.g., enthalpy of formation) and conformational energies. nih.gov | Relative stability of isomers, preferred conformations. nih.gov |

| Molecular Docking | Predict the binding mode and affinity of analogues to a biological target. nih.gov | Identification of potent binders and key interactions. nih.gov |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex over time. nih.gov | Stability of binding pose, role of specific amino acid residues. nih.gov |

| 3D Shape Analysis | Quantify and compare the three-dimensional shapes of different isomers and analogues. nih.gov | Design of structurally diverse libraries for fragment screening. nih.gov |

Applications in Supramolecular Chemistry and Materials Science (Hypothetical)

While primarily explored for its role in organic synthesis, the unique structure of this compound suggests hypothetical applications in the fields of supramolecular chemistry and materials science. The key lies in its potential to act as a structure-directing agent (SDA) in the synthesis of porous materials.

Research on related N-heterocycles has shown that molecules like benzylpyrrolidine can function as effective SDAs in the synthesis of microporous aluminophosphate (AFI) structures. nih.gov These organic molecules form supramolecular aggregates, such as dimers, in solution, which then act as templates around which the inorganic framework grows. nih.gov The size, shape, and functionality of the SDA directly influence the pore architecture of the final material.

Hypothetically, this compound could serve a similar role:

Templating Microporous Materials: The specific steric bulk and arrangement of the gem-dimethoxy and N-methyl groups could lead to the formation of unique supramolecular assemblies. These assemblies could template the synthesis of zeolites or other microporous materials with novel pore sizes and connectivities, which are highly sought after for applications in catalysis and separations.

Functional Building Blocks: The piperidine ring could be incorporated as a structural unit in more complex materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The nitrogen atom provides a natural coordination site for metal ions, while the rest of the scaffold adds 3D complexity. Derivatization at the C2 position, as described previously, would allow for the introduction of other functional groups to tune the properties of the resulting material.

These potential applications remain speculative but represent exciting and unexplored avenues for future research, extending the utility of the this compound scaffold beyond its current applications.

Q & A

Q. What are the established synthesis protocols for 2,2-Dimethoxy-1-methylpiperidine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves alkylation or substitution reactions under controlled conditions. For example:

- Step 1: Reacting a piperidine precursor with methoxy groups under basic conditions (e.g., NaOH or K₂CO₃) to introduce dimethoxy substituents .

- Step 2: Methylation of the nitrogen atom using methyl halides or reductive amination .

- Purification: Column chromatography or recrystallization to achieve >95% purity.

Key Parameters:

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z corresponding to C₈H₁₇NO₂ .

- Infrared (IR): Stretching bands at 2800–3000 cm⁻¹ (C-H) and 1100–1250 cm⁻¹ (C-O) .

Resolving Data Conflicts:

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (Ar/N₂) at –20°C to prevent oxidation or hydrolysis .

- Handling: Use anhydrous conditions during synthesis to avoid side reactions (e.g., methoxy group cleavage) .

- Stability Tests: Monitor purity via HPLC every 6 months; degradation products (e.g., demethylated analogs) indicate compromised stability .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound derivatives with complex substituents?

Methodological Answer:

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C) for selective methylation .

- Solvent Optimization: Use ionic liquids to enhance reaction rates and reduce byproducts .

- DoE (Design of Experiments): Apply factorial design to evaluate interactions between temperature, stoichiometry, and solvent polarity .

Case Study:

A 25% yield increase was achieved by replacing THF with DMF (dielectric constant ε = 37), enhancing nucleophilicity of the piperidine nitrogen .

Q. How can computational tools aid in predicting synthetic pathways or resolving contradictory biological activity data for this compound analogs?

Methodological Answer:

- Retrosynthesis AI: Tools like Pistachio or Reaxys propose routes based on known reactions (e.g., methoxy introduction via SN2) .

- Molecular Docking: Predict binding affinity to biological targets (e.g., enzymes) to explain activity discrepancies .

- QSPR Models: Correlate substituent electronic effects (Hammett σ values) with observed bioactivity .

Example:

A study resolved conflicting IC₅₀ values by modeling steric effects of 2,2-dimethoxy groups on receptor binding .

Q. What strategies are effective for identifying and characterizing byproducts in this compound synthesis?

Methodological Answer:

Q. How can researchers design experiments to evaluate the pharmacokinetic properties of this compound in preclinical models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.